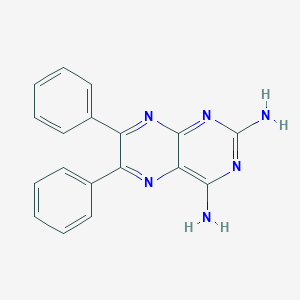

6,7-Diphenylpteridine-2,4-diamine

Übersicht

Beschreibung

6,7-Diphenylpteridine-2,4-diamine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine. This process uses various types of nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Diphenylpteridine-2,4-diamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the precursor compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed reactions using DMF as a solvent.

Major Products

The major products formed from these reactions include various substituted pteridines and pterins, depending on the nature of the nucleophile used in the substitution reactions .

Wissenschaftliche Forschungsanwendungen

Research indicates that 6,7-diphenylpteridine-2,4-diamine exhibits significant biological properties:

- Radical Scavenging : The compound acts as a radical scavenger, neutralizing free radicals and potentially reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : It has demonstrated inhibitory effects on lipoxygenase, an enzyme involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions such as arthritis and colitis .

- Antioxidant Activity : Studies have shown that derivatives of this compound possess potent lipid antioxidant properties. Some derivatives have been effective at low concentrations (IC values down to 100 nM) in various assays .

Pharmaceutical Applications

The compound's diverse biological activities make it a candidate for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit lipoxygenase and scavenge free radicals positions it as a potential agent for cancer therapy by mitigating oxidative stress and inflammation associated with tumor progression .

- Cardiovascular Health : The compound has been explored for its protective effects against ischemia/reperfusion injury and myocardial infarction. Its dual-target properties may provide benefits in acute cardiovascular events .

- Autoimmune Diseases : Given its anti-inflammatory properties, it may be useful in treating autoimmune disorders such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pteridine ring. This flexibility enables the development of numerous derivatives with tailored biological activities.

Table 1: Structural Variants of Pteridine Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6,7-diphenylpteridine | Amino group at position 2 | Enhanced solubility |

| 6-Methyl-7-phenylpteridine | Methyl group at position 6 | Altered electronic properties |

| 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine | Dimethylamino group at position 2 | Increased basicity |

| 2,4-Diamino-6-hydroxypteridine | Hydroxyl group at position 6 | Increased polarity |

These derivatives illustrate how modifications can influence chemical reactivity and biological activity.

Case Studies

- Study on Antioxidant Properties : A series of N-substituted 2,4-diaminopteridines were synthesized and evaluated for their antioxidant capabilities. Many exhibited significant activity against lipid peroxidation and showed minimal toxicity in vivo models .

- Clinical Trials for Inflammatory Diseases : Preliminary studies involving derivatives of this compound have shown promise in reducing inflammation markers in animal models of colitis. At doses as low as , they demonstrated a reduction in inflammation by up to .

Wirkmechanismus

The mechanism of action of 6,7-Diphenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in certain microorganisms . This inhibition disrupts the folate pathway, leading to the death of the microorganism. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diaminopteridine: Lacks the phenyl groups, resulting in different chemical properties and biological activities.

6,7-Dimethylpteridine-2,4-diamine: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and applications.

4-N,4-N-dimethyl-6,7-diphenylpteridine-2,4-diamine: A derivative with additional methyl groups on the nitrogen atoms, affecting its solubility and interaction with biological targets.

Uniqueness

6,7-Diphenylpteridine-2,4-diamine is unique due to its phenyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.

Biologische Aktivität

Overview

6,7-Diphenylpteridine-2,4-diamine is a heterocyclic compound belonging to the pteridine family, recognized for its diverse biological activities. This compound exhibits significant interactions with various biological targets, primarily through its inhibitory action on dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.

Target Enzyme : The primary target of this compound is dihydrofolate reductase (DHFR) . Inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the de novo synthesis of nucleotides necessary for DNA replication and cell division.

Biochemical Pathways : The inhibition of DHFR impacts several metabolic pathways:

- Folate Metabolism : Disruption in folate metabolism can lead to impaired nucleotide synthesis.

- Cell Cycle Regulation : As a result of inhibited DNA synthesis, cell proliferation is significantly affected.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic proteins. For instance:

- IC50 Values : Compounds derived from pteridines have shown IC50 values as low as 0.1 µM against various cancer cell lines (e.g., MCF7 for breast cancer) .

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial in mitigating oxidative stress involved in inflammation and cancer progression. Certain derivatives have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies

- Inhibition of DHFR : A study focused on the structure-activity relationship of pteridine derivatives found that modifications to the phenyl groups significantly enhanced inhibitory activity against DHFR. The compound's affinity for DHFR correlates with its potential as an anticancer agent .

- Cell Viability Assays : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines. For example, an analog showed a reduction in viability with an IC50 value of 10 µM against lung cancer cells .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells. This effect was attributed to its ability to disrupt mitochondrial function .

Data Table: Biological Activities and IC50 Values

Eigenschaften

IUPAC Name |

6,7-diphenylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZJPETYMUJLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278987 | |

| Record name | 6,7-Diphenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-93-6 | |

| Record name | NSC10922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.